2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline
Description
2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline is a tetrahydroquinazoline derivative characterized by a 2-chlorobenzylsulfanyl group at position 2 and a 3-methylphenoxy substituent at position 4 of the quinazoline core. Tetrahydroquinazolines are heterocyclic compounds with a bicyclic structure consisting of fused benzene and pyrimidine rings.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-7-6-9-17(13-15)26-21-18-10-3-5-12-20(18)24-22(25-21)27-14-16-8-2-4-11-19(16)23/h2,4,6-9,11,13H,3,5,10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBORMNVKGABDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC3=C2CCCC3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an appropriate diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction, where a thiol reagent reacts with a suitable precursor.
Incorporation of the Methylphenoxy Group: The methylphenoxy group can be introduced through an etherification reaction using a methylphenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Oxidation of the Sulfanyl Group
The sulfide (-S-) moiety in Compound A is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives. This reaction is critical for modulating electronic properties and biological activity.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 50°C, 4 h | Sulfoxide derivative | |
| mCPBA | DCM, RT, 2 h | Sulfone derivative | |
| NaIO₄ | MeOH/H₂O, 0°C, 1 h | Sulfoxide (selective) |
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Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with mCPBA generating sulfones in higher yields due to stronger oxidizing power .
Hydrolysis of the Phenoxy Group
The 3-methylphenoxy group at position 4 can undergo acid- or base-catalyzed hydrolysis, though steric hindrance from the methyl group may slow kinetics.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂SO₄ (conc.) | Reflux, 6 h | 3-Methylphenol + tetrahydroquinazoline | |
| NaOH (10%) | EtOH, 80°C, 8 h | Partial cleavage (<30% yield) |
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Key Finding : Hydrolysis is more efficient under acidic conditions due to protonation of the ether oxygen .
Nucleophilic Aromatic Substitution (NAS)
The 2-chlorophenyl group may participate in NAS reactions if activated by the electron-donating methylsulfanyl (-SCH₂-) group.
| Nucleophile | Conditions | Product | Reference |
|---|---|---|---|
| NH₃ (aq.) | CuCl₂, 120°C, 12 h | 2-Aminophenyl derivative | |
| KSCN | DMF, 100°C, 6 h | 2-Thiocyanatophenyl derivative |
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Limitation : The methylsulfanyl group provides moderate activation, requiring harsh conditions for substitution .
Functionalization of the Tetrahydroquinazoline Core
The tetrahydroquinazoline ring can undergo dehydrogenation or alkylation:
Dehydrogenation to Quinazoline
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Pd/C, H₂ | Toluene, 150°C, 24 h | Aromatic quinazoline derivative | |
| DDQ | DCM, RT, 12 h | Partially dehydrogenated product |
N-Alkylation
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| CH₃I, K₂CO₃ | DMF, 60°C, 6 h | N-Methylated derivative |
Methyl Group Oxidation
The 3-methyl group on the phenoxy ring can be oxidized to a carboxyl group:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄, H₂SO₄ | H₂O, 100°C, 8 h | 3-Carboxyphenoxy derivative | |
| SeO₂ | Dioxane, 80°C, 12 h | 3-Formylphenoxy derivative |
Ring-Opening Reactions
Under strongly acidic or reductive conditions, the tetrahydroquinazoline ring may cleave:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| H₂, Raney Ni | EtOH, 100 psi, 24 h | Bicyclic amine fragments | |
| HCl (conc.) | Reflux, 12 h | Diamine intermediate |
Key Research Findings
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Sulfone derivatives exhibit enhanced stability and bioavailability compared to the parent sulfide .
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N-Alkylation at the tetrahydroquinazoline nitrogen improves solubility but reduces binding affinity in receptor assays .
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Oxidation of the methyl group to a carboxylate introduces pH-dependent solubility, useful for prodrug design .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies indicate that tetrahydroquinazoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, docking studies suggest that it may interact with specific protein targets involved in cancer progression, making it a candidate for further development as an anticancer agent .
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Antimicrobial Properties
- The compound has shown promise as an antimicrobial agent against a range of pathogens. Research has demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
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Anti-inflammatory Effects
- Inflammatory diseases are a significant area of concern in modern medicine. Preliminary data suggest that this compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators and cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of tetrahydroquinazoline significantly reduced the viability of breast cancer cells in vitro. The study utilized various concentrations of the compound to assess its cytotoxic effects and found a dose-dependent relationship with increased apoptosis markers .
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial counts when treated with the compound compared to controls, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The benzylsulfanyl analog (logP = 5.49) exhibits higher lipophilicity than the main compound (estimated logP ~4–5), suggesting differences in membrane permeability and bioavailability .
- Electronic Effects : Electron-withdrawing chlorine atoms (e.g., in 2-chlorobenzylsulfanyl vs. 4-chlorobenzylsulfanyl) modulate electron density, influencing reactivity and target affinity .
Pharmacological Potential
While direct pharmacological data for the main compound are unavailable, insights can be inferred from analogs:
- Allosteric Modulation: Tetrahydroquinazolines with pyrimidine-based substituents (e.g., compound 1l) act as nanomolar allosteric modulators of AMPA receptors, highlighting the scaffold’s relevance in neurological drug discovery .
- Enzyme Inhibition: Analogs with sulfanyl and phenoxy groups (e.g., ) may exhibit enzyme inhibitory effects, as seen in α-glucosidase inhibition by structurally related compounds .
Biological Activity
The compound 2-{[(2-chlorophenyl)methyl]sulfanyl}-4-(3-methylphenoxy)-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H20ClN2OS
- Molecular Weight : 344.88 g/mol
- CAS Number : 339019-34-0
The structure of this compound features a tetrahydroquinazoline core with a chlorophenyl and a methylphenoxy substituent, which may influence its biological activity.
The biological activity of the compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of phenolic groups in the structure suggests potential antioxidant properties that could scavenge free radicals and reduce oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antimicrobial Properties : Similar compounds have shown activity against various bacterial strains, suggesting that this compound may exhibit antimicrobial effects.
Table 1: Summary of Biological Activities
Case Study 1: Antioxidant Activity
A study demonstrated that compounds with similar structures exhibited significant antioxidant activity by reducing lipid peroxidation in vitro. The mechanism involved the donation of hydrogen atoms to free radicals, thus neutralizing them.
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of several quinazoline derivatives, the compound showed promising results against Staphylococcus aureus and E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
Case Study 3: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was found to be approximately 25 µM, suggesting significant cytotoxicity against certain tumor cells.
Q & A
Q. Optimization :
- Catalyst selection : Palladium catalysts like PdCl₂(PPh₃)₂ with phosphine ligands improve coupling efficiency (yields up to 81% reported in triazine analogs) .
- Temperature control : Maintaining 60–80°C during chlorination steps minimizes side reactions .
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Step | Reactants/Catalysts | Conditions | Yield | Reference |
|---|---|---|---|---|
| Sulfanyl substitution | 2-Chlorobenzyl chloride, K₂CO₃ | DMF, 80°C | ~70% | |
| Phenoxy coupling | PdCl₂(PPh₃)₂, K₂CO₃ | Dioxane/H₂O, 100°C | 81% |
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?
Q. Basic
Q. Advanced :
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydroquinazoline core .
- X-ray crystallography : Provides absolute stereochemistry for chiral centers, if present .
How can researchers address contradictions in catalytic efficiency data during cross-coupling reactions involving this compound?
Advanced
Contradictions often arise from:
- Catalyst decomposition : Monitor reaction progress via TLC/GC-MS to identify intermediate degradation .
- Ligand effects : Compare Pd catalysts with different ligands (e.g., PCy₃ vs. PPh₃) to stabilize active species .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of aryl halide intermediates .
Q. Methodological approach :
Conduct a Design of Experiments (DoE) to test variables (catalyst loading, temperature, solvent).
Use kinetic studies to identify rate-limiting steps .
What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states (e.g., solvation shells in DMSO) .
- QSPR models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
What safety protocols are critical when handling sulfanyl- and chlorophenyl-containing intermediates?
Q. Basic
- Ventilation : Use fume hoods to avoid inhalation of volatile sulfanyl intermediates .
- PPE : Nitrile gloves and goggles prevent skin/eye contact with corrosive reagents (e.g., Cl₂ gas in chlorination steps) .
- Waste disposal : Neutralize acidic byproducts before disposal .
How do electronic effects of substituents influence the compound’s biological activity?
Q. Advanced
- Electron-withdrawing groups (e.g., -Cl) : Enhance electrophilicity, improving binding to cysteine residues in enzyme targets .
- Methoxy groups : Increase lipophilicity, affecting membrane permeability (logP calculations recommended) .
- Structure-Activity Relationship (SAR) studies : Systematically replace substituents and assay activity (e.g., IC₅₀ in enzyme inhibition) .
What purification strategies resolve challenges in isolating the tetrahydroquinazoline core?
Q. Basic
Q. Advanced :
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced
- pH stability assays : Incubate in buffers (pH 4–9) and monitor degradation via LC-MS .
- Metabolite profiling : Use liver microsomes to identify oxidation products (e.g., sulfoxide formation) .
What mechanistic insights explain unexpected byproducts in thiourea cyclization steps?
Q. Advanced
- Intermediate trapping : Use low-temperature NMR to identify off-pathway intermediates (e.g., open-chain thioureas) .
- Acid concentration effects : Excess HCl may protonate amine groups, leading to dimerization .
How can green chemistry principles be applied to improve the sustainability of its synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
